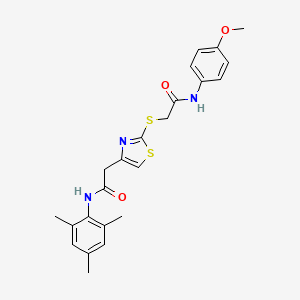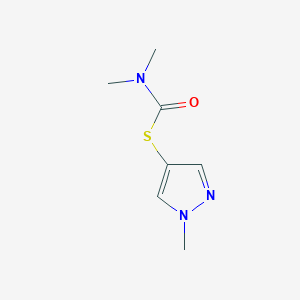![molecular formula C26H31N3O2 B2896555 1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-56-2](/img/structure/B2896555.png)
1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an allyl group, a benzo[d]imidazole group, a pyrrolidin-2-one group, and an ethylphenoxy group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d]imidazole and pyrrolidin-2-one groups are heterocyclic rings, which can have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, stereochemistry, and the nature of its functional groups .Scientific Research Applications
Synthesis and Chemical Reactions
Research involving compounds with structural similarities, such as hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, demonstrates innovative synthetic routes. These compounds are synthesized from succindialdehyde, benzotriazole, and N-phenylethylenediamine, producing various substituted derivatives in good to excellent yields (Katritzky et al., 2000). This research underscores the versatility of imidazole and pyrrolidinone frameworks in chemical synthesis, which could imply similar synthetic applicability for the compound .
Potential Biological Activities
Studies on related structures, such as imidazo[1,2-a]pyridines, have been synthesized as potential antiulcer agents, highlighting the biological relevance of this chemical scaffold (Starrett et al., 1989). The design and synthesis of these compounds aim at exploring their antisecretory and cytoprotective properties, suggesting that similar compounds might also exhibit significant biological activities.
Material Science and Polymer Research
In the realm of materials science, the synthesis of polymers from allyl esters derived from long-chain fatty acids, as studied by Chang and Miwa (1979), provides insights into the use of allyl-containing compounds in developing new materials with specific thermal and mechanical properties (Chang & Miwa, 1979). Such research suggests potential applications in creating polymers or materials from compounds with allyl groups, like the compound of interest.
Catalysis and Organic Transformations
Research on the selective oxidation of activated alcohols demonstrates the role of allyl groups in catalytic processes. This work, which focuses on the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones, may provide a foundation for exploring catalytic properties of compounds containing allyl groups, such as the one (Lipshutz et al., 2014).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components of functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
For instance, it can participate in hydrogen bonding due to the presence of two nitrogen atoms, one of which bears a hydrogen atom . This allows the imidazole ring to interact with biological targets, leading to various biological effects.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
The imidazole ring is known to be highly soluble in water and other polar solvents , which could potentially enhance the compound’s bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
4-[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-15-28-19-21(18-25(28)30)26-27-23-9-5-6-10-24(23)29(26)16-7-8-17-31-22-13-11-20(4-2)12-14-22/h3,5-6,9-14,21H,1,4,7-8,15-19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPXZYUACZGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)





![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)
![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)